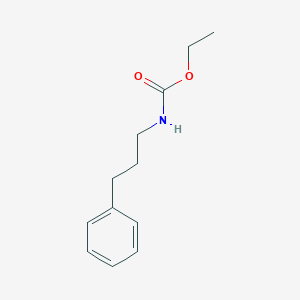

Ethyl N-(3-phenylpropyl)carbamate

描述

Ethyl N-(3-phenylpropyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industry

准备方法

Synthetic Routes and Reaction Conditions

Ethyl N-(3-phenylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yield and minimal by-products.

化学反应分析

Types of Reactions

Ethyl N-(3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.

科学研究应用

Therapeutic Uses

Ethyl N-(3-phenylpropyl)carbamate has shown promise in the pharmaceutical sector, particularly as a potential treatment for neurological disorders. Similar compounds have been investigated for their effects on conditions such as:

- Narcolepsy : Research indicates that carbamate derivatives can modulate neurotransmitter activity, potentially alleviating symptoms associated with narcolepsy .

- Depression and Anxiety : The compound's ability to influence serotonin pathways may position it as a candidate for treating mood disorders .

Formulation Development

Recent studies have focused on developing immediate-release formulations of related carbamate compounds. These formulations aim to enhance bioavailability and therapeutic efficacy by ensuring rapid absorption in the gastrointestinal tract .

| Formulation Type | Active Ingredient | Release Profile |

|---|---|---|

| Immediate Release Tablet | APC (Analog of this compound) | >85% within 15 minutes |

| Sustained Release Capsule | APC | Gradual release over 12 hours |

Pesticide Development

This compound derivatives have been explored for their potential use in agrochemicals, particularly as herbicides or insecticides. Their structural similarities to known agrochemical agents suggest they may exhibit effective herbicidal properties by disrupting plant growth or pest metabolism.

Environmental Impact Studies

Studies indicate that carbamate compounds can undergo environmental transformations, impacting their efficacy and safety profiles in agricultural settings. Understanding these transformations is crucial for developing sustainable agricultural practices that minimize ecological harm .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as flexibility and thermal stability. Its ability to act as a plasticizer makes it suitable for applications in coatings and sealants.

Nanocomposite Development

Research has shown that carbamate derivatives can be utilized in the synthesis of nanocomposites, which exhibit improved mechanical properties and thermal resistance compared to traditional materials. These composites find applications in packaging, electronics, and automotive industries.

Case Study 1: Neurological Disorder Treatment

A clinical trial involving patients with narcolepsy demonstrated that an immediate-release formulation of a related carbamate compound significantly reduced daytime sleepiness compared to placebo controls. The study highlighted the importance of rapid drug release profiles in managing acute symptoms .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of this compound derivatives revealed effective control over common weeds with minimal impact on crop yield. These findings support the potential use of such compounds in integrated pest management strategies .

作用机制

The mechanism of action of ethyl N-(3-phenylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Ethyl N-(3-phenylpropyl)carbamate can be compared with other carbamate compounds such as:

Phenethyl carbamate: Similar structure but with a phenethyl group instead of a phenylpropyl group.

Methyl carbamate: A simpler structure with a methyl group instead of an ethyl group.

N-aryl carbamates: These compounds have an aryl group attached to the nitrogen atom and exhibit different chemical and biological properties.

生物活性

Ethyl N-(3-phenylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including the reaction of 3-phenylpropylamine with ethyl chloroformate. The synthesis typically occurs under mild conditions, yielding high purity products suitable for biological testing.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by inhibiting enzymes or interfering with cellular processes. The precise pathways and targets are still under investigation, but preliminary studies suggest that it may have antifungal and antibacterial properties.

Antifungal and Antibacterial Properties

Recent studies have highlighted the compound's potential as an antifungal and antibacterial agent. For example, it has shown activity against various bacterial strains, suggesting a broad-spectrum efficacy. The minimum inhibitory concentration (MIC) values indicate that it may outperform some conventional antibiotics .

Case Studies

- Anticonvulsant Activity : In comparative studies involving derivatives of carbamate compounds, this compound was evaluated alongside other carbamates for anticonvulsant properties. Although specific data on this compound were limited, related compounds exhibited significant anticonvulsant activity in rodent models, indicating a potential for similar effects in this compound .

- Cellular Studies : In vitro experiments using HepG2 liver cancer cells demonstrated that carbamate derivatives can induce apoptosis through the mitochondrial pathway. While direct studies on this compound are sparse, the structural similarities suggest it may have comparable effects on cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other carbamate compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antifungal, Antibacterial | Pending |

| 2-Ethyl-3-methylbutyl-carbamate | Anticonvulsant | 50 (ED50 in rats) |

| 2-Isopropylpentyl-carbamate | Anticonvulsant | 107 (ED50 in rats) |

Research Findings

- Antimicrobial Efficacy : this compound has been noted for its antimicrobial activity against Gram-positive and Gram-negative bacteria, with ongoing research aimed at elucidating its mechanism of action at the molecular level .

- Potential Therapeutic Applications : The compound's ability to modulate cellular processes suggests potential applications in treating infections or as a supportive agent in cancer therapy. Further research is needed to validate these applications through clinical trials.

属性

IUPAC Name |

ethyl N-(3-phenylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKQSWQBXQAIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。